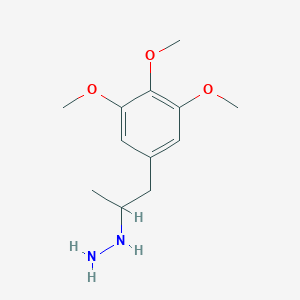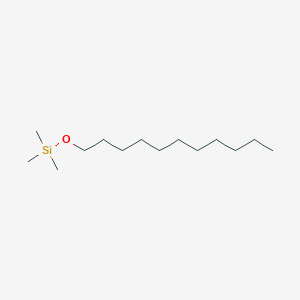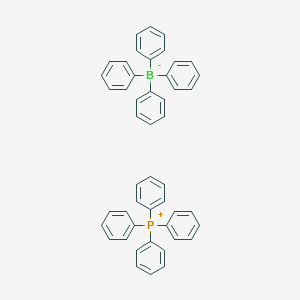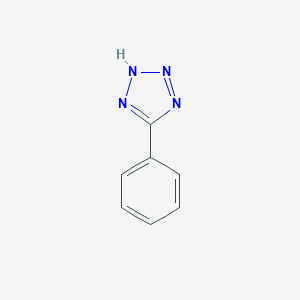
5-Phényl-1H-tétrazole
Vue d'ensemble
Description
5-Phenyl-1H-tetrazole is a synthetic organic compound belonging to the class of tetrazoles. It is an aromatic heterocyclic compound with a five-membered ring which is composed of four nitrogen atoms and one carbon atom. The structure of the compound is C5H5N5, and its molecular weight is 129.11 g/mol. 5-Phenyl-1H-tetrazole is a white solid which has a melting point of approximately 155 °C and a boiling point of approximately 253 °C. It is soluble in water and ethanol, and is used in a variety of applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Synthèse pharmaceutique
5-Phényl-1H-tétrazole: est un composé clé dans la synthèse de divers produits pharmaceutiques. Sa structure permet la création de nouveaux médicaments, en particulier ceux qui nécessitent un cycle tétrazole comme bioisostère du groupe acide carboxylique. Ceci est particulièrement utile dans les médicaments ciblant l'hypertension et d'autres affections cardiovasculaires .
Développement agrochimique
En agrochimie, This compound sert de précurseur dans la synthèse d'herbicides et de pesticides. Sa réactivité avec d'autres composés organiques peut conduire au développement de nouveaux produits agrochimiques plus efficaces et respectueux de l'environnement .
Génération de composés hétérocycliques
Ce composé est essentiel pour générer de nouveaux composés hétérocycliques, tels que les sels d'imidazolium et les polymères. Ces composés ont un large éventail d'applications, notamment comme catalyseurs et en science des matériaux .
Chimie de coordination
This compound: agit comme un ligand en chimie de coordination, formant des complexes avec divers métaux. Ces complexes sont étudiés pour leur utilisation potentielle en catalyse, en matériaux magnétiques et en luminescence .
Inhibition de la corrosion
Le composé a été étudié pour son efficacité à inhiber la corrosion de métaux comme le cuivre dans des environnements salins. Ceci a des implications pour prolonger la durée de vie des structures et des composants métalliques dans les milieux marins et industriels .
Synthèse organique
En chimie organique, This compound est utilisé dans la synthèse de molécules organiques complexes. Il peut servir de bloc de construction pour construire des structures plus grandes et plus complexes avec des propriétés spécifiques souhaitées .
Chimie click
Le composé joue un rôle important dans les applications de chimie click, où il est utilisé pour joindre rapidement et de manière fiable des molécules entre elles. Ceci a des implications pour la découverte de médicaments et le développement de procédés chimiques à haut débit .
Études de docking moléculaire
This compound: est utilisé dans les études de docking moléculaire pour prédire l'interaction entre les médicaments et leurs molécules cibles. Cela aide à comprendre l'efficacité des médicaments et à concevoir des médicaments avec de meilleures propriétés de liaison .
Mécanisme D'action
Target of Action:
5-Phenyl-1H-tetrazole (PT) interacts with specific molecular targets within living organisms. One notable example is its inhibitory effect against copper-alloy corrosion. In a non-toxic manner, PT protects copper artifacts from deterioration caused by environmental factors such as atmospheric humidity and marine aerosols .
Mode of Action:
PT likely forms a protective layer on the copper surface, preventing further corrosion. Its interaction with the metal surface alters the electrochemical properties, hindering the oxidation of copper ions. This protective layer acts as a barrier, shielding the underlying copper from corrosive agents. In contrast, the commonly used and toxic 1H-Benzotriazole (BTA) also achieves corrosion inhibition but at a higher concentration .
Biochemical Pathways:
Analytical techniques such as X-ray photoelectron spectroscopy, micro-Raman spectroscopy, and atomic force microscopy reveal distinct patina compositions and inhibition mechanisms for PT compared to BTA . These insights contribute to its potential use in preserving bronze archaeological and artistic objects.
Action Environment:
Environmental factors significantly influence PT’s efficacy and stability. Factors such as humidity, temperature, and exposure to pollutants affect the formation and stability of the protective layer. Understanding these environmental dynamics is crucial for optimizing PT’s use in heritage conservation.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-Phenyl-1H-tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows medicine molecules to penetrate more easily through cell membranes . It has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Cellular Effects
5-Phenyl-1H-tetrazole has been shown to have a wide range of effects on various types of cells. Its planar structure and electron-donating and withdrawing properties allow it to interact with various cellular components, influencing cell function
Molecular Mechanism
Its planar structure and ability to stabilize electrostatic repulsion of negatively charged ions suggest that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Its stability and resistance to degradation suggest that it may have long-term effects on cellular function
Dosage Effects in Animal Models
It has been suggested that it may have a range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities
Metabolic Pathways
It has been suggested that tetrazoles can act as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that 5-Phenyl-1H-tetrazole may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Its solubility in lipids suggests that it may be transported and distributed within cells and tissues via lipid-mediated transport .
Subcellular Localization
Its lipid solubility suggests that it may localize to lipid-rich areas of the cell
Propriétés
IUPAC Name |
5-phenyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARUHZGHZWCEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044858 | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18039-42-4 | |
| Record name | 5-Phenyltetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18039-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018039424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyltetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazole, 5-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Phenyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-PHENYL-1H-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L66K25GN4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
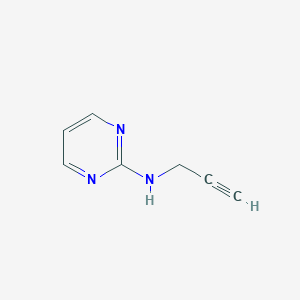
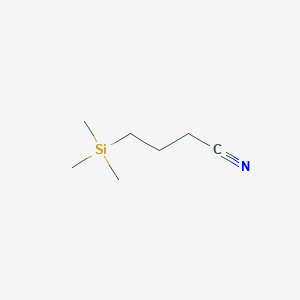
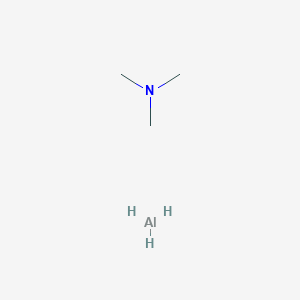
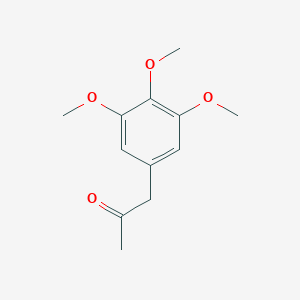
![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)

